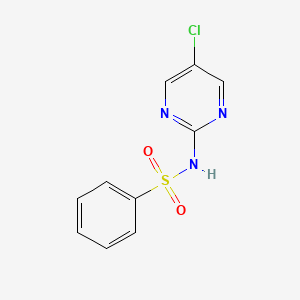![molecular formula C10H8OS B13986725 3-Methylbenzo[B]thiophene-5-carbaldehyde](/img/structure/B13986725.png)
3-Methylbenzo[B]thiophene-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-MethylBenzo[b]thiophene-5-carboxaldehyde is an organic compound with the molecular formula C10H8OS It belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-MethylBenzo[b]thiophene-5-carboxaldehyde can be achieved through several methods. One common approach involves the condensation of 3-methylthiophene with a suitable aldehyde precursor under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-MethylBenzo[b]thiophene-5-carboxaldehyde may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-MethylBenzo[b]thiophene-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: 3-MethylBenzo[b]thiophene-5-carboxylic acid
Reduction: 3-MethylBenzo[b]thiophene-5-methanol
Substitution: Halogenated or nitrated derivatives of 3-MethylBenzo[b]thiophene-5-carboxaldehyde
Wissenschaftliche Forschungsanwendungen
3-MethylBenzo[b]thiophene-5-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including neurological disorders and cancer.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 3-MethylBenzo[b]thiophene-5-carboxaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-MethylBenzo[b]thiophene-2-carboxaldehyde
- 5-Nitro-2-thiophenecarboxaldehyde
- 2,5-Thiophenedicarboxaldehyde
- 5-Bromo-2-thiophenecarboxaldehyde
- 3-Methyl-2-thiophenecarboxaldehyde
Uniqueness
3-MethylBenzo[b]thiophene-5-carboxaldehyde is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and biological activity
Eigenschaften
Molekularformel |
C10H8OS |
|---|---|
Molekulargewicht |
176.24 g/mol |
IUPAC-Name |
3-methyl-1-benzothiophene-5-carbaldehyde |
InChI |
InChI=1S/C10H8OS/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-6H,1H3 |
InChI-Schlüssel |
NZMMKNXYNRKRMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC2=C1C=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


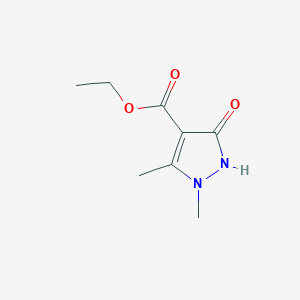
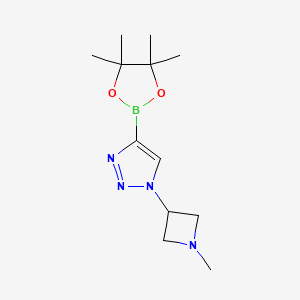
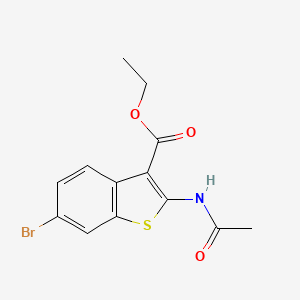
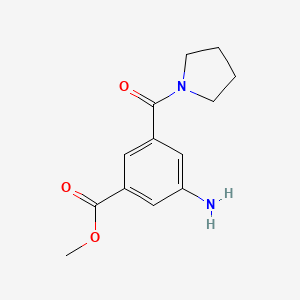
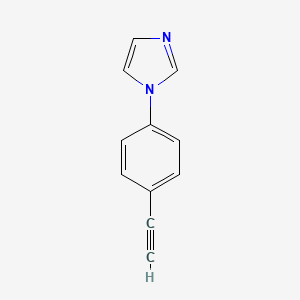

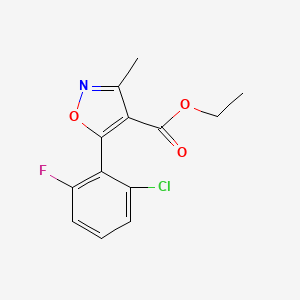
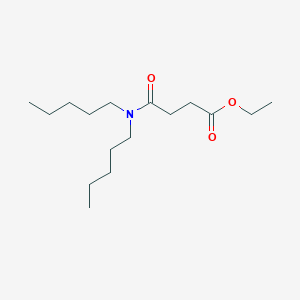
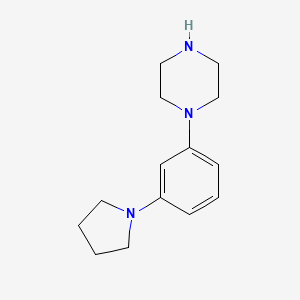
![1,1-Dimethylethyl 4-[[[(4-bromophenyl)amino]carbonyl]methylamino]-1-piperidinecarboxylate](/img/structure/B13986690.png)

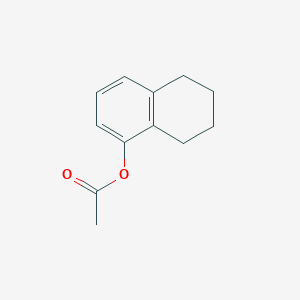
![4-[(5-hexyl-2,4-dihydroxyphenyl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B13986706.png)
